![molecular formula C17H14ClN3O2S B3005577 1-(2-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 951556-56-2](/img/structure/B3005577.png)
1-(2-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
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Scientific Research Applications
I have conducted several searches to gather information about the scientific research applications of “1-(2-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide”, also known as “1-[(2-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide”. However, specific applications for this compound are not readily available in the search results.
Anticancer Applications
Thiazole derivatives have been used in the development of anticancer agents such as tiazofurin . They may act by interfering with cell division or other critical processes in cancer cells.
Antimicrobial Agents
Thiazole compounds have shown significant inhibitory effects against various Gram-positive and Gram-negative organisms, suggesting their use as antimicrobial agents .
Agricultural Uses
Some thiazole derivatives are used in agriculture, possibly as fungicides or growth regulators .
Photographic Sensitizers
Thiazoles have been applied as photographic sensitizers due to their chemical properties .
Catalysis and Material Science
Thiazole derivatives serve as ligands in coupling reactions catalyzed by transition metals and have applications in material science such as light harvesting and manufacturing LEDs .
Miscellaneous Applications
Thiazoles are also used in dyes, metal complexes, and as nonlinear optical materials .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)13-6-4-8-21(16(13)23)9-12-5-2-3-7-14(12)18/h2-8,10H,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSLYGHVAIVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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